

A Comparative Guide to the ^1H NMR Peak Assignment of 2,5-Lutidine

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Compound of Interest

Compound Name: 2,5-Dimethylpyridine

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the ^1H NMR Spectrum of 2,5-Lutidine, with Comparative Data and Experimental Protocols.

This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (^1H NMR) spectrum of 2,5-lutidine (**2,5-dimethylpyridine**). Understanding the precise assignment of proton signals is fundamental for the structural elucidation and quality control of molecules containing the lutidine scaffold, which is prevalent in pharmaceutical compounds and functional materials. This document presents a detailed breakdown of the chemical shifts, multiplicities, and coupling constants, supported by a comparison with a similar substituted pyridine, 2,6-lutidine, to highlight the influence of substituent positioning on the magnetic environment of the aromatic protons.

Comparative Analysis of ^1H NMR Data

The ^1H NMR spectrum of 2,5-lutidine exhibits distinct signals for the two methyl groups and the three aromatic protons. The assignment of these peaks is based on the electronic effects of the nitrogen atom and the methyl substituents, as well as the spin-spin coupling patterns between adjacent protons. The electron-donating methyl groups tend to shield the ring protons, shifting their signals to a higher field (lower ppm) compared to unsubstituted pyridine. The nitrogen atom, being electronegative, deshields the adjacent protons.

To provide a clear comparison, the table below summarizes the assigned ^1H NMR spectral data for 2,5-lutidine and includes data for its isomer, 2,6-lutidine, for contextual understanding.

Compound	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2,5-Lutidine	H-6	~8.2	Singlet (s)	-
H-3	~7.3	Doublet (d)	~8.0	
H-4	~7.0	Doublet (d)	~8.0	
2-CH ₃	~2.5	Singlet (s)	-	
5-CH ₃	~2.3	Singlet (s)	-	
2,6-Lutidine	H-4	~7.5	Triplet (t)	~7.7
H-3, H-5	~7.0	Doublet (d)	~7.7	
2,6-(CH ₃) ₂	~2.5	Singlet (s)	-	

Note: The chemical shift values are approximate and can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring a high-resolution ¹H NMR spectrum of 2,5-lutidine.

1. Sample Preparation:

- Dissolve approximately 5-10 mg of 2,5-lutidine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation and Data Acquisition:

- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

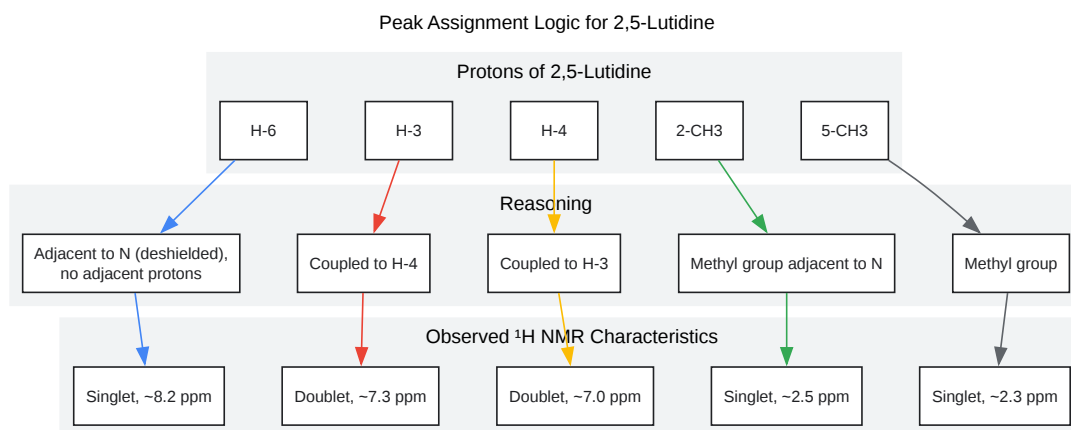
- Shim the magnetic field to ensure homogeneity.
- Acquire the ^1H NMR spectrum at a constant temperature, typically 298 K (25 °C).
- A standard single-pulse experiment is generally sufficient. Typical acquisition parameters include:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-5 seconds
 - Number of scans: 8-16 (can be adjusted based on sample concentration)

3. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the TMS signal.
- Integrate the signals to determine the relative number of protons for each peak.
- Analyze the multiplicities and measure the coupling constants.

Peak Assignment Rationale

The assignment of the proton signals in the ^1H NMR spectrum of 2,5-lutidine is a logical process based on fundamental NMR principles. The following diagram illustrates the key relationships and reasoning behind the peak assignments.

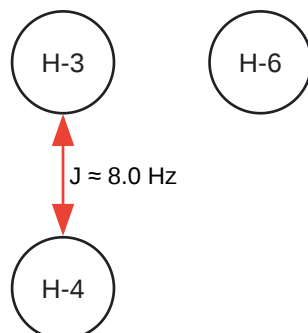


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Caption: Logical workflow for assigning the ^1H NMR peaks of 2,5-Lutidine.

The following diagram illustrates the spin-spin coupling interactions between the aromatic protons in 2,5-lutidine.

Spin-Spin Coupling in 2,5-Lutidine



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Caption: Coupling interactions between aromatic protons in 2,5-Lutidine.

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